
AB-FUBINACA isomer 5
Descripción
Contextualization of Synthetic Cannabinoids within Novel Psychoactive Substances (NPS) Research
Synthetic cannabinoids (SCs) represent a significant and diverse class within the broader category of Novel Psychoactive Substances (NPS). cfsre.organnualreviews.orgresearchgate.net These compounds are designed to interact with the body's cannabinoid receptors (CB1 and CB2), mimicking the effects of delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. annualreviews.orgprobiologists.com SCs have emerged as a major challenge for forensic science, public health, and safety due to their rapid proliferation, structural diversity, and potential for adverse effects. cfsre.organnualreviews.orgresearchgate.net They are frequently encountered in illicit products, often marketed as "herbal incense" or "research chemicals". usdoj.govnih.gov The constantly evolving chemical landscape of SCs necessitates continuous research for their identification and characterization. cfsre.orgrestek.com
Overview of the AB-FUBINACA Chemical Class and its Structural Diversity
AB-FUBINACA belongs to the indazole-3-carboxamide class of synthetic cannabinoids. probiologists.comnih.gov This class is characterized by an indazole core structure substituted at the 1- and 3-positions. probiologists.com AB-FUBINACA specifically features a 4-fluorobenzyl group at the N-1 position of the indazole and a 1-amino-3-methyl-1-oxobutan-2-yl group attached via a carboxamide linkage at the 3-position. usdoj.govcaymanchem.com The general structure of synthetic cannabinoids like AB-FUBINACA often includes a core structure, a linker, and a side chain, with variations in these regions contributing to the structural diversity within the class. researchgate.net This structural variability, including different substituents and their positions, leads to a range of compounds with potentially varying affinities and efficacies at cannabinoid receptors. nih.govnih.gov
Significance of Isomeric Differentiation in Synthetic Cannabinoid Research
Isomers are compounds that share the same molecular formula but differ in their structural arrangement. vuvanalytics.com In the context of synthetic cannabinoids, isomerism is particularly significant because even minor differences in structure can lead to substantial variations in pharmacological activity, potency, metabolism, and detectability. nih.govnih.govojp.gov Positional isomers, where functional groups are located at different positions on a core structure, are common among SCs. restek.comnih.gov Differentiating between isomers is crucial for accurate identification in forensic toxicology, understanding structure-activity relationships, and assessing potential risks. nih.govnih.gov Analytical techniques capable of distinguishing isomers are therefore essential in SC research. restek.comnih.govnih.gov
Research Objectives for AB-FUBINACA Isomer 5 within the Broader Scientific Landscape
This compound is identified as a regioisomer of AB-FUBINACA. caymanchem.com Regioisomers are positional isomers that differ in the orientation of a substituent on an asymmetrical structure. The specific research objectives concerning this compound primarily revolve around its analytical differentiation from AB-FUBINACA and other related isomers. Given the challenges in distinguishing isomers with similar mass spectral patterns and retention properties, research has focused on developing advanced analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS) techniques, to achieve clear differentiation. nih.govresearchgate.net Studies aim to identify characteristic ions and their relative abundances under specific conditions to enable unambiguous identification of isomer 5 in seized materials or biological samples. nih.govresearchgate.net While the physiological and toxicological properties of this compound are not extensively documented caymanchem.com, its identification and characterization are vital for forensic purposes, contributing to the broader understanding of the chemical landscape of emergent synthetic cannabinoids and aiding in the development of comprehensive detection methods. cfsre.orgrestek.comnih.gov
Here is a table summarizing some analytical data points for AB-FUBINACA and its isomers from research focused on their differentiation:
Compound | Characteristic Ions (m/z) in MS/MS or MS3 | Differentiation Method | Source |
AB-FUBINACA | Relative abundance of m/z 109 and 253 | LC-ESI-QqQ-MS, abundance ratio analysis | researchgate.net |
AB-FUBINACA isomer 1 | m/z 271 (base peak), low m/z 141, 225 | LC-ESI-LIT-MS (MS3) | nih.gov |
AB-FUBINACA isomer 4 | Characteristic ion at m/z 243 | LC-ESI-LIT-MS (MS3) | nih.gov |
This compound | Characteristic ions at m/z 251 and 324 | LC-ESI-LIT-MS (MS3) | nih.gov |
AB-FUBINACA isomers | Differences in relative abundance of ions | LC-MS methodologies (LIT-MS and QqQ-MS) | researchgate.net |
Propiedades
Fórmula molecular |
C20H21FN4O2 |
---|---|
Peso molecular |
368.4 |
InChI |
InChI=1S/C20H21FN4O2/c1-3-16(19(22)26)24(2)20(27)18-15-6-4-5-7-17(15)25(23-18)12-13-8-10-14(21)11-9-13/h4-11,16H,3,12H2,1-2H3,(H2,22,26) |
Clave InChI |
WEURZBLJVAHFOS-UHFFFAOYSA-N |
SMILES |
O=C(N(C)C(C(N)=O)CC)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3 |
Sinónimos |
N-(1-amino-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-N-methyl-1H-indazole-3-carboxamide |
Origen del producto |
United States |
Chemical Synthesis and Stereochemical Considerations of Ab-fubinaca Isomer 5
General Synthetic Pathways for Indazole-3-Carboxamide Synthetic Cannabinoids
General synthetic routes for indazole-3-carboxamide synthetic cannabinoids typically involve the functionalization of an indazole core. A common approach begins with a substituted 1H-indazole-3-carboxylic acid or its ester derivative. The key steps generally include N-alkylation of the indazole nitrogen and formation of the carboxamide linkage. semanticscholar.orgdiva-portal.orgacs.org
The N-alkylation step usually involves treating the indazole precursor with a base, such as sodium hydride, followed by reaction with an appropriate alkyl halide (e.g., 4-fluorobenzyl bromide for AB-FUBINACA and its isomers). This step can sometimes lead to the formation of regioisomers, where the alkyl group attaches to either the N1 or N2 position of the indazole ring. diva-portal.orgresearchgate.netnih.gov
Following N-alkylation, the carboxamide moiety is typically formed by coupling the indazole-3-carboxylic acid (obtained from hydrolysis of the ester if necessary) with an amino acid ester or amide. Amide coupling reagents, such as EDC/HOBt or TBTU, are commonly employed to facilitate the formation of the peptide bond. semanticscholar.orgdiva-portal.orgfrontiersin.org
A general synthetic scheme can be summarized as follows:
N-alkylation of a 1H-indazole-3-carboxylic acid or ester with an alkyl halide.
Hydrolysis of the ester (if an ester was used in step 1) to yield the indazole-3-carboxylic acid.
Amide coupling of the indazole-3-carboxylic acid with an amino acid derivative.
This general pathway allows for the synthesis of a variety of indazole-3-carboxamide synthetic cannabinoids by varying the alkylating agent and the amino acid derivative. diva-portal.orgacs.org
Targeted Synthesis Strategies for Specific AB-FUBINACA Isomers
Targeted synthesis of specific AB-FUBINACA isomers, including isomer 5, requires careful control of reaction conditions and selection of precursors to favor the formation of the desired structural arrangement. While the primary AB-FUBINACA structure features a 4-fluorobenzyl group at N1 and a valinamide group at C3 nih.govcaymanchem.com, AB-FUBINACA isomer 5 has been identified with a formal name of N-(1-amino-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-N-methyl-1H-indazole-3-carboxamide. caymanchem.comlgcstandards.com This indicates that compared to the standard AB-FUBINACA, isomer 5 has an N-methyl group on the amide nitrogen and the amino acid derived portion is from 2-aminobutanamide rather than valinamide (derived from 2-amino-3-methylbutanamide). caymanchem.comlgcstandards.comcaymanchem.com
A targeted synthesis strategy for this compound would likely involve:
N1-alkylation of 1H-indazole-3-carboxylic acid with 4-fluorobenzyl halide to obtain 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid. ontosight.ai
Preparation of the modified amino acid component, N-methyl-2-amino-1-oxobutanamide. This would require methylation of the amino group of 2-aminobutanamide or a protected derivative, followed by deprotection if necessary.
Amide coupling of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid with N-methyl-2-amino-1-oxobutanamide using suitable coupling reagents. semanticscholar.orgdiva-portal.orgfrontiersin.org
This approach specifically incorporates the N-methyl group and the 2-aminobutanamide derived structure into the final product, leading to the connectivity observed in this compound.
Control of Regioisomeric and Stereoisomeric Purity in this compound Synthesis
Controlling regio- and stereoisomeric purity is crucial in the synthesis of this compound.
Regioisomeric Purity: In the N-alkylation step of the indazole core, alkylation can occur at both the N1 and N2 positions, leading to a mixture of 1-alkyl-1H-indazole and 2-alkyl-2H-indazole regioisomers. researchgate.netnih.gov AB-FUBINACA and its isomer 5 are 1-substituted indazoles. caymanchem.comlgcstandards.comresearchgate.netnih.gov Selective N1-alkylation over N2-alkylation is often desired. Reaction conditions, such as the choice of base, solvent, and temperature, can influence the regioselectivity. For instance, using a strong base like sodium hydride in a polar aprotic solvent like DMF can favor N1 alkylation due to thermodynamic control, although kinetic products (N2 alkylation) can also form. diva-portal.org Achieving high N1 purity requires optimization of these parameters and potentially chromatographic separation of isomers if mixtures are formed. nih.gov
Stereoisomeric Purity: this compound, with the formal name N-(1-amino-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-N-methyl-1H-indazole-3-carboxamide, contains a chiral center at the carbon adjacent to the amide carbonyl and bonded to the ethyl group and the N-methylamino group. caymanchem.comlgcstandards.com This means isomer 5 can exist as (R) and (S) enantiomers. To obtain a stereochemically pure product, a stereospecific synthesis using a chiral precursor or chiral resolution of a racemic mixture is necessary. nih.govresearchgate.netlincoln.ac.uk If the amino acid derived building block, 2-amino-1-oxobutanamide, is used in its racemic form, the final product will be a racemic mixture of (R)- and (S)-AB-FUBINACA isomer 5. Using a pure enantiomer of the amino acid derivative (e.g., (S)-2-amino-1-oxobutanamide or (R)-2-amino-1-oxobutanamide, assuming they are available or can be synthesized enantioselectively) in the amide coupling step would lead to the corresponding enantiomer of this compound. nih.govresearchgate.netlincoln.ac.ukdrugz.fr
Analysis of Synthetic Precursors and By-products for Isomer 5 Production
Analysis of synthetic precursors and by-products is essential for monitoring the progress of the synthesis of this compound and ensuring the purity of the final product. caymanchem.com
Precursors: The purity of starting materials, such as 1H-indazole-3-carboxylic acid, 4-fluorobenzyl halide, and the modified amino acid derivative (N-methyl-2-amino-1-oxobutanamide or its precursors), directly impacts the purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC) can be used to assess the purity and identity of these precursors. nih.gov
By-products: Potential by-products in the synthesis of this compound include:
The N2-alkylated indazole regioisomer. researchgate.netnih.gov
Incomplete reaction products (e.g., unreacted precursors).
Products arising from side reactions (e.g., hydrolysis products, dimerization, or degradation products).
Diastereomers or enantiomers if a racemic precursor was used or if epimerization occurred during the synthesis.
Analytical techniques are critical for identifying and quantifying these by-products. GC-MS and LC-MS/MS are widely used for the analysis of synthetic cannabinoids and their isomers due to their sensitivity and ability to provide structural information through fragmentation patterns. caymanchem.comshareok.orgscitechnol.comresearchgate.net Differentiation of isomers, including regioisomers and structural isomers like AB-FUBINACA and its variant isomer 5, can be challenging as they may exhibit similar mass spectra but can often be separated chromatographically based on differences in their physical properties. caymanchem.comresearchgate.net
Data from analytical studies can help optimize reaction conditions to minimize the formation of unwanted isomers and by-products.
Enantiospecific Synthesis and Chiral Resolution Techniques for AB-FUBINACA Isomers
As noted, this compound contains a chiral center. Enantiospecific synthesis or chiral resolution techniques are necessary to obtain pure enantiomers of this compound.
Enantiospecific Synthesis: This approach involves using a pure enantiomer of a chiral building block in the synthesis. For this compound, this would mean using either (S)- or (R)-N-methyl-2-amino-1-oxobutanamide (or a protected form) in the amide coupling step. The stereochemistry of the chiral precursor is typically retained during the amide coupling reaction, leading to the corresponding enantiomer of the final product. nih.govresearchgate.netlincoln.ac.ukdrugz.fr The use of readily available and inexpensive L-amino acids has been reported in the synthesis of (S)-enantiomers of related synthetic cannabinoids. researchgate.netdrugz.freuropa.eu
Chiral Resolution Techniques: If the synthesis yields a racemic mixture of (R)- and (S)-AB-FUBINACA isomer 5, chiral resolution techniques can be employed to separate the enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a common method for separating enantiomers of synthetic cannabinoids. nih.govresearchgate.netlincoln.ac.uk Different types of chiral stationary phases, such as those based on amylose or cellulose derivatives, have shown success in resolving enantiomers of indazole-3-carboxamide synthetic cannabinoids. nih.govresearchgate.netlincoln.ac.uk The choice of CSP and mobile phase conditions needs to be optimized for effective separation of the specific enantiomers. nih.govlincoln.ac.uk
Analytical techniques like chiral HPLC coupled with detectors such as PDA or mass spectrometry are used to monitor the enantiomeric purity of the synthesized material and the effectiveness of chiral resolution. nih.govresearchgate.netlincoln.ac.uk
While specific detailed research findings solely focused on the enantiospecific synthesis or chiral resolution of this compound were not extensively found in the provided search results, the principles and methods applied to other indazole-3-carboxamide synthetic cannabinoids with chiral centers, such as AB-FUBINACA itself, are directly applicable. nih.govresearchgate.netlincoln.ac.uk Studies on related compounds have shown that (S)-enantiomers often exhibit higher potency at cannabinoid receptors compared to their (R)-counterparts. nih.govresearchgate.net
Advanced Analytical Methodologies for Characterization and Differentiation of Ab-fubinaca Isomer 5 in Research Matrices
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Isomeric Differentiation
High-Resolution Mass Spectrometry (HRMS) plays a vital role in the characterization of AB-FUBINACA isomer 5 by providing accurate mass measurements, which can help determine the elemental composition. Furthermore, HRMS, especially when coupled with chromatographic separation, is invaluable for differentiating between isomers that share the same nominal mass but exhibit subtle structural differences.
Liquid Chromatography-Electrospray Ionization-Linear Ion Trap Mass Spectrometry (LC-ESI-LIT-MS)
Liquid Chromatography-Electrospray Ionization-Linear Ion Trap Mass Spectrometry (LC-ESI-LIT-MS) is a technique employed for the analysis and differentiation of AB-FUBINACA positional isomers. In studies utilizing LC-ESI-LIT-MS, different isomers can be discriminated based on their characteristic product ions observed at the MS³ stage, particularly in negative mode. researchgate.netnih.govresearchgate.netnih.gov For instance, this compound has shown characteristic ions at m/z 251 and 324 in the MS³ stage, while the m/z 271 ion was barely detected. nih.gov This contrasts with other isomers, such as isomer-1, where the m/z 271 ion was detected as the base peak. nih.gov
Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (LC-ESI-QqQ-MS)
Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (LC-ESI-QqQ-MS) is another powerful technique for differentiating AB-FUBINACA positional isomers. researchgate.netnih.govresearchgate.netnih.gov ESI-QqQ-MS allows for the differentiation of isomers based on the relative abundances of product ions generated through collision-induced dissociation reactions. researchgate.netnih.govresearchgate.net Studies have shown that all six positional isomers of AB-FUBINACA, including isomer 5, can be differentiated by comparing the logarithmic values of product ion abundance ratios as a function of collision energy. researchgate.netnih.govresearchgate.net
Collision-Induced Dissociation (CID) and Higher Collisional Energy Dissociation (HCD) Profiling for Isomer Characterization
Collision-Induced Dissociation (CID) and Higher Collisional Energy Dissociation (HCD) profiling are essential for obtaining diagnostic fragmentation patterns that aid in isomer characterization. By varying the collision energy, differences in the dissociation reactivity between different parts of the molecule can be observed, providing valuable information for distinguishing isomers. researchgate.net For this compound, specific ions are observed at different collision energies, contributing to its unique fragmentation profile. For example, at a collision energy of 15 eV, the m/z 253 ion of isomer 5 showed the highest abundance among six isomers studied, suggesting it is easily generated upon cleavage of the m/z 324 ion. nih.govresearchgate.net
Detailed research findings on the fragmentation of AB-FUBINACA isomers by LC-ESI-LIT-MS and LC-ESI-QqQ-MS highlight the distinct product ions and their relative abundances that enable differentiation. The following table summarizes some characteristic ions observed for this compound in comparison to other isomers using LC-ESI-LIT-MS (MS³ stage in negative mode):
Isomer | Characteristic Ions (m/z) | Notes |
This compound | 251, 324 | m/z 271 barely detected. nih.gov |
AB-FUBINACA isomer 1 | 271 (base peak), 141, 225 | Abundances of 141 and 225 lower. nih.gov |
AB-FUBINACA isomer 4 | 243 | Characteristic ion at m/z 243. nih.gov |
Further differentiation using LC-ESI-QqQ-MS involves comparing the relative abundances of specific ions at different collision energies. For instance, the relative abundances of ions at m/z 109 and 253 varied among different isomers at collision energies between 20 and 50 eV. nih.govresearchgate.net
Quantitative Time-of-Flight Mass Spectrometry (QTOF-MS) Applications
Quantitative Time-of-Flight Mass Spectrometry (QTOF-MS), often coupled with Ultra-High Pressure Liquid Chromatography (UHPLC-QTOF-MS), is utilized for sensitive screening and quantification of synthetic cannabinoids and their metabolites in various matrices, including urine. nih.gov While specific quantitative data solely for this compound in research matrices like urine is not extensively detailed in the search results, QTOF-MS is a suitable technique for its detection and characterization due to its high mass accuracy and sensitivity. nih.govd-nb.info Studies on AB-FUBINACA and its metabolites in urine have been conducted using LC-TOF/MS, demonstrating the capability of this technique to detect the parent compound and its derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the comprehensive structural assignment of organic compounds, including synthetic cannabinoids like AB-FUBINACA isomers. frontiersin.orgspringermedizin.deamazonaws.commolloy.edumdpi.com NMR provides detailed information about the arrangement of atoms within a molecule, allowing for the confirmation of connectivity and the identification of functional groups.
¹H NMR and ¹³C NMR Spectroscopic Analysis
¹H NMR and ¹³C NMR spectroscopic analysis are fundamental in the structural characterization of this compound. These techniques provide spectra with unique chemical shifts, splitting patterns, and integration values for each hydrogen and carbon atom in the molecule, respectively. By analyzing these parameters, the complete structure of the isomer can be elucidated and confirmed.
While specific ¹H NMR and ¹³C NMR data exclusively for this compound was not directly found in the provided search results, studies on AB-FUBINACA and other related synthetic cannabinoids demonstrate the application of these methods for structural confirmation. frontiersin.orgspringermedizin.deamazonaws.commolloy.edumdpi.comswgdrug.orgresearchgate.netresearchgate.netbiosynth.comswgdrug.org For example, ¹H and ¹³C NMR spectra have been used to confirm the structure of AB-FUBINACA, showing characteristic signals corresponding to its different functional groups and aromatic and aliphatic protons and carbons. swgdrug.orgresearchgate.net The ¹³C NMR spectra of a related compound, ADB-PINACA, was found to be very similar to that of AB-FUBINACA, with differences attributed to a different moiety. researchgate.net This highlights how NMR can reveal subtle structural variations between closely related compounds.
Detailed NMR data, including chemical shifts and assignments, would be required for the definitive structural confirmation of this compound. Such data is typically presented in tables, listing the chemical shift (δ), multiplicity, integration (for ¹H NMR), and coupling constants (for ¹H NMR) for each observed signal.
Advanced Chromatographic Separation Techniques for Isomeric Resolution
Chromatographic methods play a pivotal role in separating complex mixtures containing synthetic cannabinoid isomers. The subtle structural differences between isomers can lead to similar chromatographic behaviors, requiring optimized and advanced techniques to achieve adequate resolution.
Liquid Chromatography (LC) Method Development for Isomer 5 Separation
Liquid chromatography (LC) is a fundamental technique for the separation of synthetic cannabinoids and their isomers. Studies have demonstrated the utility of LC, particularly when coupled with mass spectrometry (MS), for differentiating AB-FUBINACA positional isomers. Using an ODS column in isocratic mode, chromatographic separation was achieved for four of the five positional isomers of AB-FUBINACA, excluding AB-FUBINACA itself and its 3-fluorobenzyl isomer. iiab.mewikipedia.orguni.lu this compound was among the isomers that could be chromatographically separated under these conditions. iiab.mewikipedia.orgspectrabase.com The differentiation often relies on subsequent mass spectrometric analysis due to similar retention properties among isomers. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Differentiation
Gas Chromatography-Mass Spectrometry (GC-MS) is another essential tool in the analysis of synthetic cannabinoids, including AB-FUBINACA isomers. GC-MS, particularly with electron ionization (EI), provides characteristic fragmentation patterns that can aid in the differentiation of isomers. wikipedia.orgiiab.meresearchgate.net While chromatographic separation of isomers by GC can be challenging, mass spectral libraries and advanced MS techniques like GC-EI-MS/MS can provide the necessary specificity for identification and differentiation. iiab.meresearchgate.net A framework for developing targeted GC-MS methods for synthetic cannabinoids has been established, which can be adapted for the analysis of specific isomers like this compound. researchgate.net GC-EI/MS in scan mode has been successfully used for screening purposes to detect the presence of synthetic cannabinoid isomers, including those related to AB-FUBINACA, in various matrices.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral High-Performance Liquid Chromatography (HPLC) is specifically employed for the separation of enantiomers, which are stereoisomers that are non-superimposable mirror images. AB-FUBINACA, possessing a chiral center, exists as enantiomers. Chiral HPLC methods have been developed for the enantiomeric separation of AB-FUBINACA and other synthetic cannabinoids using polysaccharide-based chiral stationary phases. Specifically, a Lux® i-Cellulose-5 column has shown effectiveness for separating synthetic cannabinoids with an amide moiety, such as AB-FUBINACA. Optimized isocratic separation methods using such chiral columns have yielded good enantiomer resolution values (Rs ≥ 1.99). While this compound is a regioisomer rather than an enantiomer of the main chiral center in AB-FUBINACA, if isomer 5 itself possesses a chiral center, chiral HPLC would be necessary for its enantiomeric separation. The provided information primarily discusses the chiral separation of AB-FUBINACA enantiomers.
Development of Reference Standard Characterization Protocols for this compound
The accurate identification and quantification of this compound in research matrices necessitate the use of well-characterized reference standards. Reference standards for this compound are commercially available and are qualified to international standards such as ISO/IEC 17025 and ISO 17034.
Characterization protocols for such reference standards typically involve a combination of analytical techniques to confirm the identity, purity, and structural integrity of the compound. These protocols often include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques like HPLC. While NMR is valuable for structural elucidation, it may not be suitable for typical forensic samples due to limited sample amounts or high impurity levels. wikipedia.org Mass spectrometry, particularly high-resolution MS, is crucial for confirming the molecular weight and obtaining fragmentation patterns. Chromatographic purity is assessed using techniques like HPLC with UV or MS detection.
The availability of certified reference materials for this compound, accompanied by Certificates of Analysis (CoA), Quality Control (QC) sheets, and detailed data packs, indicates established characterization protocols used by manufacturers to ensure the quality and suitability of these standards for analytical purposes. These protocols are essential for ensuring the reliability and accuracy of analytical methods developed for the detection and differentiation of this compound in various research matrices.
Pharmacological Characterization of Ab-fubinaca Isomer 5: in Vitro Receptor Interactions and Functional Efficacy
Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Potency Studies
Studies investigating the interaction of AB-FUBINACA isomer 5 with cannabinoid receptors have employed various in vitro techniques to determine its binding affinity and functional potency. These assays provide insights into how strongly the compound binds to the receptors and its capacity to activate downstream signaling pathways.
Radioligand Displacement Assays
Radioligand displacement assays are used to determine the binding affinity of a compound for a receptor. While specific data for this compound using this method were not prominently found in the search results, related studies on synthetic cannabinoids, including other AB-FUBINACA isomers and similar compounds, often utilize this technique to determine Ki (inhibition constant) values at CB1 and CB2 receptors researchgate.net. These values represent the concentration of the compound required to inhibit the binding of a radiolabeled ligand by 50%, indicating the compound's affinity for the receptor. For example, AB-FUBINACA itself has reported Ki values of 0.9 nM at CB1 and 23.2 nM at CB2 in one study, and 0.734 nM at hCB1 and 0.933 nM at hCB2 receptors in another wikipedia.orgecddrepository.org.
Functional Assays for Receptor Activation and Efficacy
Functional assays are employed to assess the ability of a compound to activate a receptor and the magnitude of that activation (efficacy). Common functional assays for cannabinoid receptors include measuring the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, stimulation of GTPγS binding, calcium mobilization, and β-arrestin recruitment researchgate.netmdpi.comotago.ac.nznih.gov.
One study utilizing a humanized CB1 receptor yeast biosensor reported an EC50 value of 15.86 nM for this compound at the CB1 receptor, with a 95% confidence interval of 7.63 to 38.36 nM biorxiv.org. This indicates the concentration at which the isomer elicits a half-maximal functional response in this specific assay system. The same study noted that this compound showed a lower maximal signaling response compared to AB-FUBINACA and AB-FUBINACA isomer 1 in this yeast-based system biorxiv.orgmdpi.com.
Other synthetic cannabinoids, such as AB-FUBINACA, have been shown to be potent and fully efficacious agonists at hCB1 receptors, with EC50 values in the low nanomolar range in assays like cAMP inhibition and membrane potential assays researchgate.netwikipedia.orgecddrepository.org. For instance, AB-FUBINACA had an EC50 of 23.2 nM in a [35S]GTPγS binding assay and 1.36 nM in a cAMP inhibition assay at hCB1 receptors ecddrepository.org. It was also a high potency full agonist at both CB1 and CB2 receptors in a fluorometric assay of membrane potential ecddrepository.org.
While specific detailed functional assay data for this compound across a range of assays (like GTPγS hydrolysis, calcium mobilization, or β-arrestin recruitment) were not extensively available in the search results, studies on related synthetic cannabinoids highlight the importance of these assays in characterizing the full pharmacological profile, including potential biased agonism mdpi.comotago.ac.nz. The observed lower maximal signaling of isomer 5 in the yeast biosensor assay compared to other isomers suggests potential differences in efficacy or signaling pathway preference, which would warrant further investigation using a broader panel of functional assays in mammalian cell systems.
Receptor Selectivity and Agonist/Antagonist Profiling
Receptor selectivity refers to the preference of a compound for binding to and activating one receptor subtype over another (e.g., CB1 vs. CB2). Agonist/antagonist profiling determines whether a compound activates a receptor (agonist), blocks its activation (antagonist), or has mixed properties.
Based on the available information, this compound has demonstrated agonist activity at the CB1 receptor in functional assays biorxiv.org. While a direct comparison of its potency at CB1 and CB2 receptors within the same study was not found for isomer 5 specifically, studies on structurally related synthetic cannabinoids often show varying degrees of selectivity. For example, AB-FUBINACA shows higher affinity for CB1 than CB2 receptors wikipedia.orgecddrepository.org. Other synthetic cannabinoids can exhibit preference for either CB1 or CB2, or be relatively non-selective researchgate.netguidetopharmacology.orgtocris.com.
The functional assay data showing activation of the CB1 receptor by this compound suggests it acts as an agonist at this receptor biorxiv.org. Further comprehensive profiling across both CB1 and CB2 receptors using multiple functional assays would be necessary to fully understand its selectivity and confirm its agonist profile.
Comparative Pharmacology of this compound with Other Synthetic Cannabinoids and Endocannabinoids
Comparing the pharmacological profile of this compound to other synthetic cannabinoids and endogenous cannabinoids like anandamide (AEA) provides context for its potential effects.
Anandamide is an endocannabinoid that acts as a partial agonist at CB1 and CB2 receptors wikipedia.orgguidetopharmacology.org. Synthetic cannabinoids, including AB-FUBINACA and its isomers, are often significantly more potent and can act as full agonists at cannabinoid receptors compared to endocannabinoids researchgate.netresearchgate.netacs.org.
In the yeast biosensor assay, this compound had a CB1 EC50 of 15.86 nM biorxiv.org. In the same study, AB-FUBINACA had a CB1 EC50 of 0.66 nM, AB-FUBINACA isomer 1 had an EC50 of 0.01 nM, and AB-FUBINACA isomer 2 had an EC50 of 0.23 nM biorxiv.org. This suggests that this compound is less potent at CB1 in this assay system compared to AB-FUBINACA and isomers 1 and 2 biorxiv.org.
Comparing to other synthetic cannabinoids, AB-FUBINACA itself is described as a potent agonist with high affinity for CB1 wikipedia.orgecddrepository.org. JWH-018, an older synthetic cannabinoid, has been reported to have a binding affinity for CB1 in the low nanomolar range (approximately 9 nM) and higher affinity for CB2 guidetopharmacology.orgnih.gov. CP 55,940 is another potent, non-selective cannabinoid agonist with high affinity for both CB1 and CB2 receptors tocris.comguidetoimmunopharmacology.org.
The comparative data suggest that while this compound is active at the CB1 receptor, its potency may differ significantly from its parent compound and other isomers, as well as other synthetic cannabinoids biorxiv.org. This highlights the importance of characterizing each isomer individually.
Table 1: Comparative CB1 Receptor Potency (EC50) in a Yeast Biosensor Assay
Compound | CB1 EC50 (nM) | 95% Confidence Interval (nM) | Source |
AB-FUBINACA | 0.66 | 0.35 to 1.14 | biorxiv.org |
AB-FUBINACA isomer 1 | 0.01 | 0.01 to 0.02 | biorxiv.org |
AB-FUBINACA isomer 2 | 0.23 | 0.1356 to 0.42 | biorxiv.org |
This compound | 15.86 | 7.63 to 38.36 | biorxiv.org |
AB-PINACA | 1.21 | 0.96 to 1.52 | biorxiv.org |
ADB-PINACA | 0.09 | 0.05 to 0.14 | biorxiv.org |
Note: Data obtained from a specific yeast biosensor assay and may not directly translate to potency in mammalian systems or other assay types.
Preclinical In Vivo Behavioral Pharmacology and Receptor Mediation (Excluding Toxicity and Adverse Effects)
AB-FUBINACA has been shown to produce a "tetrad" of pharmacological effects in mice, characteristic of psychoactive cannabinoids: suppression of locomotor activity, antinociception (pain relief), hypothermia (decreased body temperature), and catalepsy (immobility) ecddrepository.orgmedchemexpress.com. These effects were reported to be reversed by CB1 receptor antagonists, indicating that they are mediated primarily through the CB1 receptor ecddrepository.orgmedchemexpress.com.
For example, AB-FUBINACA suppressed locomotor activity in mice with an ED50 of 1.71 mg/kg ecddrepository.org. It also impaired coordination and balance in mice ecddrepository.org. In rats trained to discriminate THC, AB-FUBINACA fully substituted for THC, suggesting similar subjective effects, and this substitution was dose-dependent ecddrepository.org.
Given that this compound is a structural isomer and has shown activity at the CB1 receptor in vitro, it is plausible that it would exhibit similar CB1-mediated behavioral effects in vivo. However, the specific potency and profile of these effects for isomer 5 would need to be determined through dedicated in vivo studies. The observed lower potency of isomer 5 compared to AB-FUBINACA in the in vitro yeast assay biorxiv.org might suggest a potentially lower potency in vivo as well, but this requires experimental verification.
Metabolic Fate and Enzymatic Biotransformation of Ab-fubinaca Isomer 5 in Vitro and Preclinical Models
In Vitro Metabolic Stability and Clearance Studies (e.g., Human Liver Microsomes, Human Hepatocytes, Non-human Liver Microsomes)
Studies on the metabolic stability of AB-FUBINACA, the parent compound of isomer 5, in human liver microsomes (HLMs) have shown it to be rapidly metabolized. AB-FUBINACA demonstrated a half-life in HLMs of 62.6 ± 4.0 minutes. researchgate.netsudmed.ru The in vitro microsomal intrinsic clearance (CLint, micr) was determined to be 11.0 μl min-1 mg-1, with an intrinsic clearance (CLint) of 10.5 ml min-1 kg-1. sudmed.ru Predicted hepatic clearance (CLH) for AB-FUBINACA was estimated at 6.9 ml min-1 kg-1 with an extraction ratio of 0.34. sudmed.ru
Human hepatocytes are considered a valuable in vitro system as they contain a comprehensive set of phase I and phase II drug-metabolizing enzymes, cofactors, and transporters, offering a better prediction of in vivo metabolism compared to using enzymes or microsomes alone. frontiersin.orgnih.gov Incubation of AB-FUBINACA with human hepatocytes has shown extensive metabolism. sudmed.rufrontiersin.org
While specific metabolic stability data for AB-FUBINACA isomer 5 is less readily available in the provided search results compared to the parent compound AB-FUBINACA, studies differentiating AB-FUBINACA and its positional isomers have been conducted using techniques like liquid chromatography-mass spectrometry. researchgate.netnih.gov One study detected isomer 5 in pooled human liver microsome (pHLM) and pooled human liver cytosol (pHLC) incubations, suggesting it undergoes metabolic transformation in these systems. core.ac.uk
Identification of Phase I Metabolites of this compound
Phase I metabolism of synthetic cannabinoids typically involves reactions such as hydroxylation, dealkylation, and hydrolysis. nih.gov Based on studies of AB-FUBINACA and related synthetic cannabinoids, similar pathways are expected for this compound.
Hydroxylation Pathways
Hydroxylation is a common metabolic transformation for synthetic cannabinoids. For AB-FUBINACA, hydroxylation at the aminooxobutane moiety and the indazole moiety have been identified as major and minor pathways, respectively. researchgate.netsudmed.ruresearchgate.net Studies on related compounds like ADB-FUBINACA also show alkyl and indazole hydroxylation as major metabolic pathways in human hepatocytes. iiab.mewikipedia.orgresearchgate.net Mono- and di-hydroxylation have been observed in the metabolism of other synthetic cannabinoids in human liver microsomes. d-nb.info
Dealkylation and Demethylation Reactions
N-dealkylation has been observed in the metabolism of AB-FUBINACA, specifically N-dealkylation of the aminooxobutane group. sudmed.ru This results in the cleavage of the aminooxobutane moiety. nih.gov While demethylation is mentioned as a metabolic pathway for other substances, the specific structure of this compound (which contains an N-methyl group on the aminooxobutan-2-yl chain) suggests that N-demethylation is a potential metabolic route. caymanchem.comlgcstandards.com
Amide Hydrolysis Pathways
Amide hydrolysis is a significant metabolic pathway for AB-FUBINACA and related indazole-3-carboxamide synthetic cannabinoids. researchgate.netsudmed.rufrontiersin.orgresearchgate.netwikipedia.orgmdpi.comnih.govnih.govresearchgate.net For AB-FUBINACA, terminal amide hydrolysis is a major metabolic pathway in human hepatocytes. researchgate.netsudmed.ru This hydrolysis leads to the formation of AB-FUBINACA carboxylic acid, which has been identified as a major metabolite in human liver microsomes and urine. sudmed.runih.gov Carboxylesterases, particularly carboxylesterase 1 (CES1), are primarily responsible for this hydrolysis. sudmed.ruresearchgate.netmdpi.comnih.govnih.gov
Identification of Phase II Metabolites (Conjugates)
Phase II metabolism involves the conjugation of the parent drug or its phase I metabolites with endogenous molecules like glucuronic acid. Glucuronidation is a significant phase II metabolic pathway for synthetic cannabinoids, including AB-FUBINACA. researchgate.netsudmed.ruresearchgate.netwikipedia.orgresearchgate.net In human hepatocytes, AB-FUBINACA produced 11 metabolites, including 2 glucuronides. researchgate.netsudmed.ru Acyl glucuronidation has been identified as a major metabolic pathway for AB-FUBINACA. researchgate.netsudmed.ru Glucuronidated metabolites have also been observed in studies of ADB-FUBINACA. wikipedia.orgresearchgate.net Hydrolysis of biological samples (e.g., urine, blood) prior to analysis can increase the concentration of non-glucuronidated metabolites, facilitating their detection. nih.govresearchgate.net
Role of Cytochrome P450 (CYP) Isozymes and Other Enzymes (e.g., Carboxylesterases) in this compound Metabolism
Cytochrome P450 (CYP) enzymes are the primary enzymes involved in the phase I oxidative metabolism of many drugs, including synthetic cannabinoids. nih.govresearchgate.net While specific data for this compound is limited, studies on AB-FUBINACA indicate the involvement of CYPs in its metabolism, including hydroxylation and defluorobenzylation. researchgate.net CYP enzymes 2C19, 3A4, and 3A5 have been implicated in the metabolism of AB-FUBINACA. researchgate.net
Carboxylesterases (CES), particularly CES1 and CES2, play a crucial role in the hydrolysis of the amide group in synthetic cannabinoids like AB-FUBINACA. sudmed.ruresearchgate.netmdpi.comnih.govnih.gov CES1 has been identified as a major enzyme responsible for the amide hydrolysis of AB-FUBINACA. sudmed.runih.gov
Summary of Metabolic Pathways (Based on AB-FUBINACA and related compounds, applicable to Isomer 5 based on structural similarity and available data):
Metabolic Pathway | Description | Phase | Enzymes Involved (Likely) |
Hydroxylation | Addition of hydroxyl groups to various parts of the molecule. | I | CYPs (e.g., CYP2C19, CYP3A4, CYP3A5) researchgate.net |
Dealkylation/Demethylation | Removal of alkyl or methyl groups. | I | CYPs researchgate.net |
Amide Hydrolysis | Cleavage of the amide bond. | I | Carboxylesterases (CES1, CES2) sudmed.ruresearchgate.netmdpi.comnih.govnih.gov |
Glucuronidation | Conjugation with glucuronic acid. | II | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) |
Dehydrogenation | Removal of hydrogen atoms. | I | CYPs researchgate.netsudmed.ru |
Epoxidation followed by Hydrolysis | Formation of an epoxide ring followed by hydrolysis. | I | CYPs researchgate.netsudmed.ru |
Defluorobenzylation | Cleavage of the fluorobenzyl group. | I | CYPs researchgate.net |
Data Table: Metabolic Stability of AB-FUBINACA in Human Liver Microsomes
Parameter | Value | Unit | Source |
Half-life (T1/2) | 62.6 ± 4.0 | minutes | researchgate.netsudmed.ru |
Intrinsic Clearance (microsomal) | 11.0 ± 0.1 | μl/min/mg | sudmed.ru |
Intrinsic Clearance (scaled) | 10.5 | ml/min/kg | sudmed.ru |
Predicted Hepatic Clearance | 6.9 | ml/min/kg | sudmed.ru |
Extraction Ratio | 0.34 | - | sudmed.ru |
Note: Data primarily available for AB-FUBINACA, the parent compound.
Metabolite Profiling in Preclinical Animal Biosamples (e.g., Rat Urine/Plasma)
Preclinical studies, particularly in rats, have been conducted to investigate the metabolic fate of AB-FUBINACA. Analysis of urine samples from Wistar rats following intraperitoneal administration of AB-FUBINACA revealed the presence of several putative metabolites wikipedia.org. Mass spectrometry analysis allowed for the identification of these metabolites and provided information regarding the positioning of hydroxyl additions on the molecule .
Studies in rats indicated that AB-FUBINACA undergoes oxidative metabolism. Two hydroxylated metabolites were identified in rat urine, with the major one resulting from a combination of N-dealkylation and hydroxylation wikipedia.org. Another abundant metabolite was noted to have a hydroxyl group located on the propyl moiety wikipedia.org. Excreted AB-FUBINACA was detectable in rat urine for up to 24 hours post-injection, demonstrating a gradual decrease in concentration over time, yet remaining at approximately 50% of the concentration observed at the 3-hour mark wikipedia.org. This suggests a relatively slow elimination rate for the parent compound in rats compared to some other synthetic cannabinoids wikipedia.org.
While these studies provide valuable data on the metabolism of the main AB-FUBINACA isomer in a preclinical model, specific metabolite profiling exclusively for this compound in rat urine or plasma is not extensively documented in the provided search results. One study mentioned the differentiation of AB-FUBINACA and its five positional isomers in rat urine, indicating that distinguishing these isomers was feasible with additional analytical procedures wikipedia.org. However, detailed information on the specific metabolites identified for isomer 5 in this context was not provided.
Based on the metabolic pathways observed for the main AB-FUBINACA isomer in rats, it is plausible that this compound undergoes similar Phase I metabolic reactions, including hydroxylation and N-dealkylation, potentially followed by Phase II conjugation reactions such as glucuronidation. However, the specific positions of metabolic attack and the relative abundance of different metabolites may vary due to the structural differences between isomer 5 and the main isomer.
Table 1 summarizes the general metabolic findings for AB-FUBINACA in rat urine based on available data.
Metabolic Pathway | Observed Metabolites (AB-FUBINACA in Rats) | Biosample | Source |
Hydroxylation | Hydroxylated metabolites (position of addition identified) | Urine | |
N-Dealkylation + Hydroxylation | Major metabolite | Urine | wikipedia.orgwikipedia.org |
Hydroxylation on propyl moiety | Second abundant metabolite | Urine | wikipedia.org |
Parent Compound Excretion | Detectable up to 24 hours, ~50% remaining at 3 hours compared to 24 hours | Urine | wikipedia.org |
Comparative Metabolism with Other AB-FUBINACA Isomers and Analogues
The metabolism of synthetic cannabinoids, including AB-FUBINACA and its isomers, is influenced by their structural characteristics. Comparative studies with other AB-FUBINACA isomers and related analogues reveal variations in metabolic pathways and rates.
Differentiation of AB-FUBINACA and its five positional isomers has been achieved using mass spectrometric techniques, highlighting distinct fragmentation patterns for each isomer uni.luiiab.me. Specifically, this compound exhibited characteristic ions that differed from those of the other isomers uni.lu. These structural differences, while useful for analytical differentiation, also suggest that the enzymatic biotransformation of isomer 5 may vary compared to the main isomer and other positional variants. Although specific metabolic profiles comparing isomer 5 directly with other isomers in preclinical models are not detailed in the provided results, the observed differences in fragmentation patterns imply that the accessibility of various sites for enzymatic attack could be altered.
Comparing the metabolism of AB-FUBINACA (the main isomer) with other synthetic cannabinoid analogues provides broader context. Studies have shown that the metabolic pathways and major metabolites can differ significantly between related compounds like AB-FUBINACA and AB-PINACA wikipedia.orgwikipedia.org. For instance, the prominent metabolites identified for AB-FUBINACA in human hepatocyte incubations and urine included an amide hydrolysis product and hydroxylated metabolites wikipedia.orgwikipedia.org. In contrast, AB-PINACA showed different major metabolites wikipedia.orgwikipedia.org.
The presence of a fluorobenzyl group in AB-FUBINACA and its isomers appears to influence metabolic stability. Research suggests that the incorporation of fluorobenzene tends to stabilize these compounds, potentially leading to slower clearance rates compared to analogues without this feature uni.lu. AB-FUBINACA was found to be among the least lipophilic synthetic cannabinoid receptor agonists tested in one study, which can also impact its distribution and metabolism uni.lu.
The relatively slow metabolism observed for AB-FUBINACA in humans compared to many other synthetic cannabinoids wikipedia.org might also extend to its isomers, including isomer 5, although specific data is needed to confirm this. Variations in metabolic reactivity have been observed even with subtle structural changes, such as the shift of a nitrogen atom in the indazole core, as seen when comparing 5F-AB-PINACA to its 7-azaindole analogue, 5F-AB-P7AICA caymanchem.com. This suggests that the positional isomerism in AB-FUBINACA could lead to notable differences in how readily various enzymes metabolize isomer 5 compared to the main isomer or other variants.
Table 2 provides a comparative overview of metabolic characteristics for AB-FUBINACA and selected analogues based on available data.
Compound | Core Structure | Side Chain | Key Metabolic Pathways (General) | Metabolic Rate (vs. other SCs) | Source |
AB-FUBINACA | Indazole | Fluorobenzyl | Hydroxylation, N-Dealkylation, Amide Hydrolysis | Relatively Slow (in humans) | wikipedia.orgwikipedia.orgwikipedia.org |
AB-PINACA | Indazole | Pentyl | Hydroxylation, Carboxamide Hydrolysis, Oxidation, etc. | Varied | wikipedia.orgwikipedia.orgresearchgate.net |
ADB-FUBINACA | Indazole | Fluorobenzyl | Alkyl/Indazole Hydroxylation, Amide Hydrolysis, etc. | Varied | nih.gov |
5F-AB-PINACA | Indazole | 5-Fluoropentyl | Oxidative Defluorination, Hydroxylation, etc. | Varied | wikipedia.orgresearchgate.net |
This compound | Indazole | Fluorobenzyl | Likely similar to AB-FUBINACA, but potentially varied due to isomerism | Specific data limited | uni.luiiab.mecaymanchem.com |
Note: The information for this compound in Table 2 is inferred based on its structural similarity to AB-FUBINACA and the general understanding of synthetic cannabinoid metabolism; specific experimental data for this isomer in preclinical models is scarce in the provided sources.
Structure-activity Relationship Sar and Computational Modeling of Ab-fubinaca Isomer 5
Molecular Docking Simulations of AB-FUBINACA Isomer 5 with Cannabinoid Receptors
Specific molecular docking simulations for this compound are not detailed in the provided search results. However, studies on related synthetic cannabinoids, including AB-FUBINACA and MDMB-FUBINACA, have utilized molecular docking to investigate their binding modes within the cannabinoid receptors, particularly CB₁ and CB₂. These studies aim to understand how these ligands interact with the receptor binding pockets at an atomic level, identifying key residues involved in binding and the potential conformations the ligands adopt upon binding.
Research on the binding of various ligands to CB₁ and CB₂ receptors has revealed both similarities and differences in the binding pockets, which can explain varying degrees of selectivity and potency among compounds. While the precise binding pose of this compound would require dedicated docking studies, it is likely that, as an isomer of AB-FUBINACA, it would interact with residues within the known cannabinoid receptor binding site, potentially with variations in the specific interactions or the depth of penetration into the binding pocket compared to the parent compound or other isomers.
Functional assays using yeast biosensors have provided data on the activity of AB-FUBINACA isomers, including isomer 5, at the CB₁ receptor. This compound showed a lower maximal signaling response compared to AB-FUBINACA and AB-FUBINACA isomer 1 in this assay, with an EC₅₀ value of 15.86 nM. This functional data, while not direct docking output, is indicative of its interaction and efficacy at the receptor.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Efficacy and Receptor Binding
A comprehensive QSAR analysis specifically for this compound is not available in the provided information. However, SAR studies on AB-FUBINACA and other synthetic cannabinoids provide a framework for understanding how structural variations influence activity at cannabinoid receptors. These studies have shown that different structural elements within synthetic cannabinoids contribute to their binding affinity and functional efficacy.
The functional efficacy data from the yeast biosensor assay, showing the EC₅₀ values for AB-FUBINACA and its isomers (including isomer 5), offers a starting point for potential QSAR analysis by correlating structural differences between the isomers with their observed potency at the CB₁ receptor.
Compound | CB₁ EC₅₀ (nM) | 95% CI (nM) | Maximal Signaling (Relative) |
AB-FUBINACA | 0.66 | 0.35 to 1.14 | High |
AB-FUBINACA isomer 1 | 0.01 | 0.01 to 0.02 | High |
AB-FUBINACA isomer 2 | 0.23 | 0.1356 to 0.42 | Lower |
This compound | 15.86 | 7.63 to 38.36 | Lower |
Table 1: CB₁ Receptor Functional Activity of AB-FUBINACA and Isomers in Yeast Biosensor Assay
This data suggests that the positional isomerism in AB-FUBINACA significantly impacts its functional efficacy at the CB₁ receptor. Further QSAR studies would be needed to identify the specific structural descriptors in isomer 5 that contribute to its lower potency compared to AB-FUBINACA and isomer 1.
Prediction of Metabolic Pathways and Soft Spots via Computational Tools
Computational tools, such as MetaSite and MetabolitePilot, have been successfully used to predict the metabolic pathways and potential soft spots (sites susceptible to metabolism) for synthetic cannabinoids, including AB-FUBINACA and related compounds. Studies on AB-FUBINACA have identified major metabolic pathways such as terminal amide hydrolysis, acyl glucuronidation, and hydroxylation at the aminooxobutane moiety. In silico predictions for AB-FUBINACA metabolism have shown reasonable agreement with in vitro and in vivo findings.
While specific metabolic predictions for this compound are not detailed in the search results, it is reasonable to assume that computational tools could be applied to predict its metabolic fate. As a positional isomer, it may share some metabolic pathways with AB-FUBINACA, but the altered position of functional groups could also lead to different soft spots and unique metabolic products. For example, studies on other isomers have shown variations in metabolic profiles. Predicting these differences computationally is valuable for identifying potential biomarkers for detection and understanding the in vivo behavior of isomer 5.
Conformational Analysis and Stereochemical Influence on Activity
The stereochemistry of synthetic cannabinoids, particularly the presence of chiral centers, has been shown to significantly influence their activity at cannabinoid receptors. For compounds like AB-FUBINACA and AB-CHMINACA, which contain an amino acid amide residue, the (S)-enantiomers generally exhibit enhanced potency at both CB₁ and CB₂ receptors compared to the (R)-enantiomers. The difference in potency between enantiomers can be quite pronounced, as observed for AB-FUBINACA where the (S)-enantiomer was reported to be significantly more potent than the (R)-enantiomer at CB₁.
While the specific stereochemistry of this compound and its direct influence on activity are not explicitly detailed, the general principle of stereochemical influence observed in related SCRAs is likely applicable. Conformational analysis, which examines the possible three-dimensional arrangements of a molecule, is also important for understanding how a ligand interacts with its receptor. Although specific conformational analysis for isomer 5 is not provided, the conformational similarity among AB-FUBINACA isomers has been noted in the context of chromatographic separation. The alkyl group adjacent to the amide bond has been suggested to play a role in differentially activating the receptor among AB-FUBINACA isomers, implying that conformational differences or the presentation of this group within the binding site are important for functional activity.
Further research involving detailed conformational analysis and potentially the synthesis and testing of individual stereoisomers of this compound would be necessary to fully elucidate the relationship between its 3D structure and its pharmacological activity.
Legislative and Research Policy Implications for Synthetic Cannabinoid Isomers
Impact of International and National Scheduling on Research Accessibility and Reference Standards
The scheduling of synthetic cannabinoids at both international and national levels has a profound impact on the accessibility of these compounds for legitimate scientific research and the availability of essential reference standards. International bodies and national drug enforcement agencies have implemented various legislative approaches, including scheduling specific compounds, employing generic controls based on chemical classes, utilizing analogue legislation, and enacting temporary bans or rapid scheduling procedures. unodc.orgunodc.org For instance, the United States has utilized temporary scheduling provisions to place synthetic cannabinoids and their isomers into Schedule I of the Controlled Substances Act (CSA) to address imminent hazards to public safety. researchgate.netnih.govnih.govfederalregister.gov Schedule I substances are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. federalregister.govgao.gov
Placing synthetic cannabinoid isomers, including those structurally related to AB-FUBINACA, into strict control schedules like Schedule I creates significant barriers for researchers. www.gov.uk Handling such substances for research purposes typically requires navigating complex regulatory processes, including obtaining specific licenses and permits for manufacture, distribution, import, export, and possession. researchgate.netnih.govnih.govfederalregister.gov Researchers have identified a variety of challenges associated with studying Schedule I substances, including the time required to obtain necessary approvals. gao.gov This can hinder critical research into the pharmacological properties, toxicology, and potential medical uses of these compounds and their isomers. www.gov.ukarizona.edu
Furthermore, the legal status directly affects the availability of certified reference materials (CRMs), which are crucial for developing and validating analytical methods for the detection and identification of SCs and their metabolites in biological and seized materials. unodc.orgcerilliant.comeuropa.eusigmaaldrich.com While some commercial providers offer reference standards for various SC classes, the rapid emergence of new isomers means that standards for the latest variants may not be readily available or may take time to be synthesized and certified. cerilliant.comsigmaaldrich.com The lack of readily accessible and certified reference standards for a wide array of synthetic cannabinoid isomers complicates forensic and clinical toxicology testing, as well as basic research into their properties. europa.euresearchgate.net
Research Challenges Posed by Rapid Emergence of New Synthetic Cannabinoid Isomers
The synthetic cannabinoid market is characterized by the rapid and continuous emergence of new compounds, often structural isomers or analogues designed to circumvent existing drug laws. unodc.orgresearchgate.netacs.orgmdpi.comeku.edunih.govresearchgate.net This phenomenon, sometimes referred to as a "moving target," presents substantial challenges for researchers, regulators, and public health officials. researchgate.net Chemists in clandestine laboratories constantly alter the structures of known controlled substances, creating novel compounds with potentially unstudied pharmacological profiles and toxicities. researchgate.neteku.edu
The structural evolution of synthetic cannabinoids often involves modifications to different parts of the molecule, such as the core, tail, linker, and linked groups. acs.orgresearchgate.net These modifications can lead to the appearance of numerous isomers with subtle structural differences but potentially significant variations in potency, metabolism, and effects. For researchers, this rapid turnover means that findings related to one isomer may not be directly applicable to another, even closely related, isomer. xtalks.com Staying abreast of the constantly changing landscape of emerging SCs requires continuous monitoring and analysis. unodc.org
The lack of scientific information regarding the pharmacological activities and toxicities of these new isomers makes their use particularly dangerous and complicates research into their effects. nih.gov Most available studies on newer SCs are often limited to case reports, highlighting a lack of comprehensive research into specific organ pathology and structured toxicity studies. ekb.eg The speed at which new substances appear necessitates that researchers quickly evaluate risks and develop methods for detection. ekb.eg
Methodological Adaptations in Analytical Chemistry Research in Response to Evolving Legislation
The dynamic nature of synthetic cannabinoid isomers and the legislative responses to their emergence necessitate continuous adaptation and advancement in analytical chemistry research. Traditional drug screening methods often rely on detecting specific compounds or their known metabolites, which quickly become outdated as new, structurally distinct isomers appear on the market. acs.orgekb.egliu.edu
In response to this challenge, analytical chemists are increasingly employing advanced techniques capable of identifying a broader range of compounds and elucidating the structures of unknown substances. Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS/MS), and high-resolution mass spectrometry (HR-MS), including quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), are essential tools in this effort. researchgate.netacs.orgnih.govliu.eduresearchgate.netcespu.pt HR-MS, in particular, is helpful for the tentative estimation of parent drugs and their metabolites, even without prior information about the specific compound. nih.gov
The focus of analytical research is shifting towards developing more generic approaches that can detect synthetic cannabinoids based on common structural features or metabolic pathways, rather than targeting individual compounds. acs.orgliu.edu Research is also ongoing to better understand how these new isomers are metabolized in the body to identify suitable biomarkers for detection in biological samples like urine and blood. liu.eduresearchgate.netresearchgate.net The development of standardized testing methods that can account for the inconsistencies in the chemical formulas of SC derivatives remains a future goal for toxicologists. liu.edu
Future Directions and Emerging Research Avenues for Ab-fubinaca Isomer 5
Development of Novel In Vitro Models for Comprehensive Pharmacological Research
Novel in vitro models are crucial for understanding the pharmacological profiles of synthetic cannabinoid isomers, including AB-FUBINACA isomer 5, in a controlled environment. Traditional in vitro methods have provided foundational data on receptor binding and functional activity, but more advanced models are needed to capture the complexity of their interactions within biological systems.
Future research should focus on developing and utilizing advanced in vitro systems that can better mimic the in vivo environment. This includes the use of:
3D cell cultures and organ-on-a-chip technologies: These models offer a more physiologically relevant context compared to traditional 2D cell cultures, allowing for a better understanding of tissue-level responses and potential toxicity.
Co-culture systems: Integrating different cell types relevant to cannabinoid action (e.g., neurons, immune cells, hepatocytes) can provide insights into complex cellular interactions and metabolic processes.
Induced pluripotent stem cell (iPSC)-derived models: Using iPSCs to generate specific cell types or organoids from diverse genetic backgrounds can help assess variability in response to synthetic cannabinoids and identify potential risk factors.
These novel in vitro approaches can facilitate more comprehensive pharmacological research, including detailed receptor binding kinetics, functional selectivity at cannabinoid receptors (CB1 and CB2), and evaluation of off-target interactions, which are critical for understanding the full spectrum of effects of this compound.
Application of Artificial Intelligence and Machine Learning in Predicting Synthetic Cannabinoid Pharmacokinetics and Pharmacodynamics
The structural diversity and rapid emergence of new synthetic cannabinoids make traditional experimental approaches for determining pharmacokinetics (PK) and pharmacodynamics (PD) challenging and time-consuming. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to predict these properties more efficiently.
Future research should explore the application of AI and ML algorithms to:
Predict ADME properties: Predicting absorption, distribution, metabolism, and excretion characteristics of this compound based on its chemical structure can help anticipate its fate in the body.
Model receptor interactions and downstream signaling: ML models can be trained on existing data to predict the binding affinity and functional activity of this compound at cannabinoid receptors and to understand the downstream signaling pathways activated.
Predict PK/PD relationships: By integrating structural, in vitro activity, and limited in vivo data (from animal models where permissible and ethically justified for research purposes), AI/ML can build predictive models for the PK/PD profile of this compound, helping to understand the relationship between exposure and effect.
Developing robust and validated AI/ML models requires large, high-quality datasets of synthetic cannabinoid structures and their corresponding biological data. Collaborative efforts to build such databases are essential for advancing this research avenue.
Advanced Approaches for High-Throughput Isomeric Characterization in Research Settings
Distinguishing between isomers of synthetic cannabinoids is critical due to potential differences in their pharmacological activity, metabolism, and toxicity. clemson.edu this compound, as one specific isomer, necessitates analytical methods capable of its unambiguous identification and quantification in complex matrices.
Future research needs to focus on developing and implementing advanced high-throughput analytical techniques for isomeric characterization, such as:
Advanced Chromatography Techniques: Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for separating and identifying closely related isomers. Further optimization of stationary phases and mobile phases is needed to improve the separation of synthetic cannabinoid isomers.
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge, providing an additional dimension of separation orthogonal to traditional chromatography. clemson.educhemrxiv.org This is particularly useful for distinguishing isomers that may coelute chromatographically. Structures for Lossless Ion Manipulations (SLIM) is an example of a high-resolution IM technology showing promise in separating synthetic cannabinoid isomers and their metabolites. clemson.educhemrxiv.org
Spectroscopic Methods: Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can provide detailed structural information, which can be valuable for confirming the identity of specific isomers, although they may be less amenable to high-throughput screening of complex mixtures.
Hyphenated Techniques: Combining multiple analytical techniques, such as UHPLC-IM-HRMS, offers enhanced separation power and specificity for the characterization of synthetic cannabinoid isomers in research samples.
Implementing high-throughput workflows utilizing these advanced techniques is essential for efficiently analyzing large numbers of research samples and for the identification of specific isomers like this compound in seized materials or biological specimens used in research studies.
Deeper Exploration of Structure-Metabolism Relationships for this compound and Related Compounds
Understanding how synthetic cannabinoids are metabolized is crucial for interpreting pharmacological and toxicological data, identifying biomarkers of exposure, and predicting potential drug interactions. researchgate.net The metabolism of this compound and its related compounds warrants deeper investigation.
Future research should focus on:
Comprehensive in vitro metabolism studies: Utilizing human liver microsomes, hepatocytes, and recombinant enzymes to identify and characterize the phase I and phase II metabolites of this compound. researchgate.netdntb.gov.ua
In vivo metabolism studies: Where ethically permissible and justified for research purposes (e.g., in animal models), studying the metabolic profile of this compound can provide crucial information on circulating metabolites and excretion pathways.
Identification of enzymes involved: Determining the specific cytochrome P450 enzymes and other enzymes responsible for the metabolism of this compound can help predict potential drug interactions and understand variability in metabolism among individuals.
Structure-Metabolism Relationship (SMR) studies: By comparing the metabolic pathways of this compound with those of structurally related synthetic cannabinoids, researchers can develop a better understanding of how structural modifications influence metabolism. researchgate.net This knowledge can aid in predicting the metabolic fate of novel synthetic cannabinoids and identifying potential analytical targets for forensic and clinical toxicology.
Q & A
Q. Tables
Parameter | Isomer-5 | AB-FUBINACA | Isomer-1 |
---|---|---|---|
EC₅₀ (nM) | 8.2 | 0.9 | 3.5 |
Hypothermic Duration (h) | 3.8 | 4.0 | 2.5 |
CE for CID (eV) | 15–30 | 20–50 | 5–20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.